Furan-3-amine hydrochloride

Heterocyclic Chemistry Building Block Stability Synthetic Feasibility

Researchers face instability in 2-aminofuran systems and electronic mismatch with saturated tetrahydrofuran analogs. Furan-3-amine hydrochloride solves this as a characterized, stable 3-aminofuran salt. - Enables N-acylated 3-aminofurazane synthesis with sub-10 nM antiplasmodial potency. - Distinct C-N bond length (1.4 Å) vs. 2-isomer (1.32-1.33 Å) tunes nucleophilicity. - HCl salt enhances aqueous solubility for bioconjugation. Supplied as ≥95% solid.

Molecular Formula C4H6ClNO
Molecular Weight 119.55 g/mol
Cat. No. B12282800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuran-3-amine hydrochloride
Molecular FormulaC4H6ClNO
Molecular Weight119.55 g/mol
Structural Identifiers
SMILESC1=COC=C1N.Cl
InChIInChI=1S/C4H5NO.ClH/c5-4-1-2-6-3-4;/h1-3H,5H2;1H
InChIKeyTWYGYTJYBWFGFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furan-3-amine Hydrochloride: Physicochemical & Structural Profile


Furan-3-amine hydrochloride (3-aminofuran hydrochloride) is a heterocyclic primary amine salt with molecular formula C4H6ClNO and molecular weight 119.55 g/mol . The compound consists of a five-membered aromatic furan ring bearing an amine substituent at the 3-position, stabilized as a hydrochloride salt to enhance aqueous solubility and solid-state stability [1]. The hydrochloride form exhibits a purity specification typically of ≥95% and is supplied as a solid under ambient storage conditions (cool, dry place) . This compound serves as a versatile building block in heterocyclic synthesis, particularly in medicinal chemistry campaigns targeting antiplasmodial and anticholinesterase activities [2].

Building Block Stable 3-aminofuran core suitable for heterocyclic synthesis and medicinal chemistry campaigns
Salt Form Hydrochloride salt enhances aqueous solubility and solid-state handling for bench-scale reactions
Research Use Supports antiplasmodial and anticholinesterase research studies

Furan-3-amine Hydrochloride: Irreplaceability in Research


Furan-3-amine hydrochloride exhibits fundamentally distinct stability and reactivity profiles compared to its closest structural analogs, rendering generic substitution scientifically invalid. The 3-aminofuran ring system demonstrates measurably greater intrinsic stability than the 2-aminofuran counterpart: the parent 2-aminofuran is too unstable to be isolated or characterized, whereas 3-aminofuran derivatives are sufficiently stable for synthetic manipulation and biological evaluation [1]. Furthermore, the hydrochloride salt form significantly alters physical properties relative to the free base, enhancing aqueous solubility and solid-state handling [1]. Saturated analogs such as tetrahydrofuran-3-amine hydrochloride lack the aromatic furan ring and therefore fail to replicate key electronic properties and metabolic liabilities critical for structure-activity relationship (SAR) studies [1]. The precise substitution pattern at the 3-position versus the 2-position dictates distinct regioselectivity in downstream functionalization reactions, directly impacting synthetic route feasibility and product yield [2].

2-Aminofuran isomer is too unstable to isolate; direct substitution with the 2-isomer is not feasible.
Free base form may differ in solubility and handling; the hydrochloride salt provides consistent solid-state properties.
Saturated tetrahydrofuran analogs lack the aromatic electronics required to replicate structure-activity relationships.

Furan-3-amine Hydrochloride: Differentiation from Analogs


Ring Stability: 3-Aminofuran vs. 2-Aminofuran

The parent 3-aminofuran ring system exhibits sufficient stability to support isolation and synthetic manipulation, whereas the parent 2-aminofuran ring system is intrinsically unstable and cannot be isolated or even trapped in useful yields [1]. This stability differential is fundamental to compound utility as a synthetic building block. The 2-aminofuran ring undergoes facile tautomerism to an imine followed by ring-opening to 4-hydroxybutyronitrile, a degradation pathway not observed for the 3-isomer under identical conditions [1].

Ring Stability
Head-to-head
3-Aminofuran stable; 2-aminofuran cannot be isolated
Determines building block viability for synthesis
Degradation pathway: 2-isomer ring-opens to 4-hydroxybutyronitrile
Heterocyclic Chemistry Building Block Stability Synthetic Feasibility

3-Aminofurazane Antiplasmodial Activity Against Drug-Resistant P. falciparum

N-Acylated furazan-3-amine derivatives, which are directly accessible from furan-3-amine hydrochloride via acylation, demonstrate potent in vitro antiplasmodial activity. The lead derivative N-(4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-(trifluoromethyl)benzamide exhibited an IC50 of 0.019 µM against the chloroquine-sensitive NF54 strain and 0.007 µM against the multiresistant K1 strain [1]. This represents a 2.7-fold improvement in potency against the resistant strain compared to the reference MMV compound [1]. In contrast, furan-2-amine-derived amidines showed only moderate NQO2 inhibition (IC50 values in the nanomolar range) but lacked the multiresistant antiplasmodial activity profile [2].

Antiplasmodial IC₅₀
Reported
IC₅₀ = 0.007 µM (K1 multidrug-resistant strain)
Reported in vitro antiplasmodial assay context
Cross-study comparison with reference MMV compound
Antimalarial Medicinal Chemistry Neglected Tropical Diseases

C–N Bond Length Comparison: 3-Aminofuran vs. 2-Aminofuran

X-ray crystallographic analysis reveals a fundamental difference in exocyclic C–N bond character between 2-aminofurans and 3-aminofurans. In 2-aminofuran derivatives, the C–N bond length measures 1.32–1.33 Å, indicating significant π-conjugation and partial double-bond character with the furan ring [1]. In contrast, the C–N bond in 3-aminofuran derivative 178 is longer at 1.4 Å, indicating less resonance interaction and greater single-bond character [1]. This structural difference translates to distinct nucleophilicity at the amine nitrogen, impacting reactivity in acylation, alkylation, and condensation reactions.

C–N Bond Length
Head-to-head
3-aminofuran: 1.4 Å
vs. 2-aminofuran: 1.32–1.33 Å
Affects amine nucleophilicity in downstream reactions
X-ray crystallography data; impacts synthetic route design
X-ray Crystallography Molecular Structure Reactivity Prediction

Furan-3-amine Hydrochloride: Optimal Application Scenarios


Antimalarial Lead Optimization for Drug-Resistant P. falciparum

Furan-3-amine hydrochloride is the preferred starting material for synthesizing N-acylated 3-aminofurazane derivatives, which exhibit sub-10 nM potency against chloroquine-resistant P. falciparum strains . The scaffold's validated SAR and improved permeability over reference MMV compounds make it a strategic choice for antimalarial medicinal chemistry campaigns, particularly where activity against multiresistant isolates is a key selection criterion .

Regiochemically Defined 3-Amino Heterocycle Synthesis

Furan-3-amine hydrochloride is uniquely suited for constructing 3-amino-substituted heterocyclic libraries where 2-amino analogs are either synthetically inaccessible or prone to decomposition. The measurable stability advantage of the 3-aminofuran ring system over the 2-isomer ensures reliable downstream functionalization and product isolation [1].

SAR Studies: 3-Amino vs. 2-Amino Furan Pharmacophores

The distinct exocyclic C–N bond length (1.4 Å for 3-aminofurans vs. 1.32–1.33 Å for 2-aminofurans) [1] translates to measurable differences in amine nucleophilicity and electronic character. Furan-3-amine hydrochloride enables precise SAR interrogation of 3-aminofuran pharmacophores in enzyme inhibition or receptor binding assays, providing critical data that cannot be obtained using 2-amino isomers.

Aqueous-Compatible Synthesis and Bioconjugation

The hydrochloride salt form of furan-3-amine offers enhanced water solubility relative to the free base, facilitating aqueous-phase reactions and bioconjugation strategies. This physical form differentiation is essential for applications where free base amines exhibit poor solubility or handling characteristics .

Application
Selection Property
Validation Focus
Antimalarial research scaffold
Reported in vitro activity against drug-resistant P. falciparum
Assay response in multiresistant isolate models
3-Amino heterocycle library synthesis
Regioselective 3-amino substitution; stable building block
Synthetic route reproducibility and product isolation
3-Aminofuran pharmacophore SAR
Distinct C–N bond character vs 2-aminofuran isomer
Nucleophilicity and electronic property assessment
Aqueous-phase synthesis & bioconjugation
Hydrochloride salt for enhanced aqueous solubility
Solubility and handling in aqueous media

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Furan-3-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.